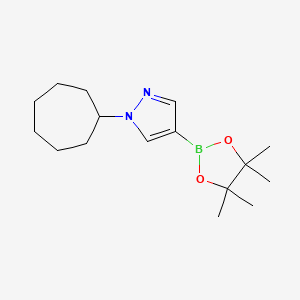
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a chemical compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a cycloheptyl group, a pyrazole ring, and a dioxaborolane moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Méthodes De Préparation
The synthesis of 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of cycloheptyl hydrazine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically targets the pyrazole ring, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often result in the reduction of the dioxaborolane moiety.
Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring. Common reagents for these reactions include halogens and organometallic compounds.
Applications De Recherche Scientifique
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways. The dioxaborolane moiety is also known to interact with biomolecules, potentially leading to the formation of stable complexes .
Comparaison Avec Des Composés Similaires
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and reactivity.
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-triazole: The triazole ring in this compound provides additional nitrogen atoms, which can influence its biological activity and chemical behavior.
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole:
Activité Biologique
1-Cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound with potential biological activities that have garnered interest in medicinal chemistry. Its unique structure, characterized by the presence of a pyrazole ring and a dioxaborolane moiety, suggests possible applications in various therapeutic areas.
- Molecular Formula : C₁₅H₂₅BN₂O₂
- Molecular Weight : 276.18 g/mol
- CAS Number : 1175275-00-9
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity
The biological activity of this compound has been explored through various studies focusing on its interaction with biological systems and potential therapeutic effects.
Research indicates that compounds containing the pyrazole structure often exhibit anti-inflammatory and analgesic properties. The dioxaborolane component may enhance the stability and bioavailability of the pyrazole derivative, potentially increasing its efficacy in biological systems.
Case Studies and Research Findings
- Anti-Cancer Activity : A study demonstrated that derivatives of pyrazole compounds could inhibit cancer cell proliferation by inducing apoptosis. The specific effects of this compound on cancer cell lines are yet to be fully elucidated but show promise based on structural similarities with known active compounds.
- Inflammation Reduction : Another research effort highlighted the potential of pyrazole derivatives in reducing inflammation markers in vitro. The compound's ability to modulate cytokine production could be beneficial in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary findings suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.
Data Table: Summary of Biological Activities
Propriétés
Formule moléculaire |
C16H27BN2O2 |
|---|---|
Poids moléculaire |
290.2 g/mol |
Nom IUPAC |
1-cycloheptyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C16H27BN2O2/c1-15(2)16(3,4)21-17(20-15)13-11-18-19(12-13)14-9-7-5-6-8-10-14/h11-12,14H,5-10H2,1-4H3 |
Clé InChI |
TZSJIFBRHHOZKL-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















